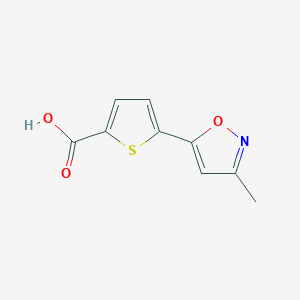
5-(3-Methyl-1,2-oxazol-5-yl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methyl-1,2-oxazol-5-yl)thiophene-2-carboxylic acid is a heterocyclic compound that combines the structural features of oxazole and thiophene. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxazole and thiophene rings in its structure imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-1,2-oxazol-5-yl)thiophene-2-carboxylic acid typically involves the formation of the oxazole and thiophene rings followed by their coupling. One common method is the condensation of 3-methyl-1,2-oxazole with thiophene-2-carboxylic acid under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Methyl-1,2-oxazol-5-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the thiophene ring .
Aplicaciones Científicas De Investigación
5-(3-Methyl-1,2-oxazol-5-yl)thiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of 5-(3-Methyl-1,2-oxazol-5-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The oxazole and thiophene rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Oxazole Derivatives: Compounds like 2,4-dimethyl-1,3-oxazole exhibit similar biological activities.
Thiophene Derivatives: Thiophene-2-carboxylic acid and its derivatives share structural similarities and applications
Uniqueness
5-(3-Methyl-1,2-oxazol-5-yl)thiophene-2-carboxylic acid is unique due to the combination of oxazole and thiophene rings, which imparts distinct chemical reactivity and biological activity. This dual-ring structure enhances its potential as a versatile compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H7NO3S |
|---|---|
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
5-(3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c1-5-4-6(13-10-5)7-2-3-8(14-7)9(11)12/h2-4H,1H3,(H,11,12) |
Clave InChI |
ODZLQJCTSDURRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)C2=CC=C(S2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13178438.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13178439.png)
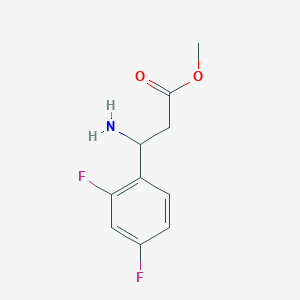
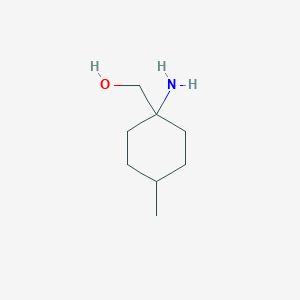
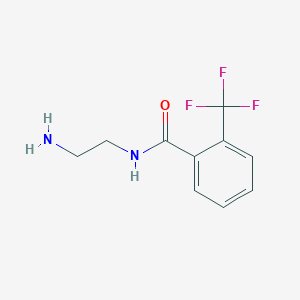
![3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13178467.png)
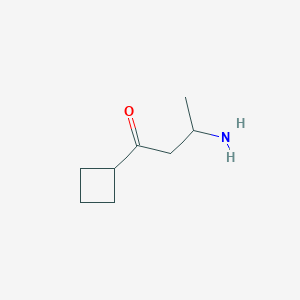

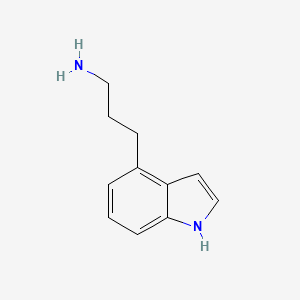
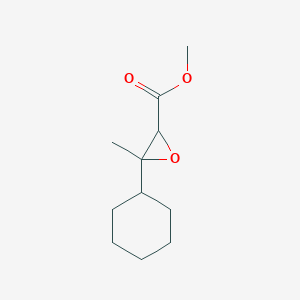
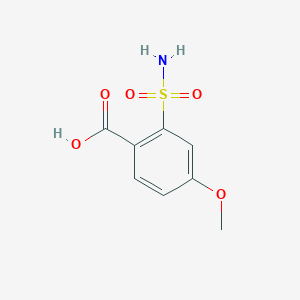
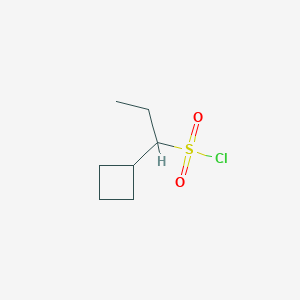
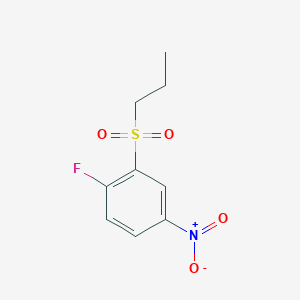
![2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13178514.png)
